2-Oxo-3-(quinoxalin-2-yl)propanoic Acid: Structural Dynamics, Synthesis, and Metalloenzyme Targeting
2-Oxo-3-(quinoxalin-2-yl)propanoic Acid: Structural Dynamics, Synthesis, and Metalloenzyme Targeting
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, bifunctional pharmacophores offer a distinct advantage in targeting complex enzymatic active sites. 2-Oxo-3-(quinoxalin-2-yl)propanoic acid (CAS: 855873-84-6) is a highly versatile building block that merges the electron-deficient, aromatic quinoxaline core with an α -keto acid moiety. As a Senior Application Scientist, I have designed this whitepaper to decode the physicochemical behavior of this compound, outline a self-validating synthetic protocol, and establish its utility as a metalloenzyme inhibitor.
The quinoxaline ring acts as a bioisostere for purines, enabling robust π−π stacking interactions, while the α -keto acid serves as a potent, bidentate chelator for divalent metal ions (e.g., Zn²⁺, Mg²⁺) commonly found in the catalytic centers of metalloproteases and dehydrogenases[1].
Chemical Architecture & Physicochemical Profiling
The structural efficacy of 2-oxo-3-(quinoxalin-2-yl)propanoic acid lies in its dynamic tautomerism. In aqueous physiological conditions, the compound exists in an equilibrium between its keto form and its enol form (2-hydroxy-3-(quinoxalin-2-yl)acrylic acid). The enol tautomer is heavily favored due to the extended π -conjugation it establishes with the aromatic benzopyrazine (quinoxaline) ring system.
Understanding these properties is critical for predicting its pharmacokinetic (PK) behavior and target engagement.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 2-Oxo-3-(quinoxalin-2-yl)propanoic acid |
| CAS Registry Number | 855873-84-6 |
| Molecular Formula | C₁₁H₈N₂O₃[2] |
| Molecular Weight | 216.19 g/mol [3] |
| Hydrogen Bond Donors | 1 (Keto form) / 2 (Enol form) |
| Hydrogen Bond Acceptors | 5 |
| Predicted pKa (Carboxylic Acid) | ~2.2 (Highly ionized at physiological pH) |
| Pharmacophore Classification | Metal-Binding Pharmacophore (MBP) |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-oxo-3-(quinoxalin-2-yl)propanoic acid relies on a classic Claisen-type condensation. The protocol below is engineered with built-in validation checkpoints to ensure high-fidelity yields and prevent downstream contamination.
Reaction Rationale & Causality
The synthesis utilizes 2-methylquinoxaline and diethyl oxalate. The strongly electron-withdrawing nature of the pyrazine nitrogens acidifies the C2-methyl protons of 2-methylquinoxaline. A strong base (sodium ethoxide) is required to deprotonate this methyl group, generating a nucleophilic carbanion that attacks the electrophilic carbonyl of diethyl oxalate[4]. Subsequent acidic hydrolysis is strictly required over basic hydrolysis; basic conditions would trigger the rapid decarboxylation of the sensitive α -keto acid intermediate.
Step-by-Step Protocol
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Condensation:
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Dissolve 1.0 eq of 2-methylquinoxaline and 1.2 eq of diethyl oxalate in anhydrous ethanol under an inert argon atmosphere.
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Causality: Argon prevents the oxidative degradation of the carbanion intermediate.
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Base Addition:
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Dropwise add 1.5 eq of freshly prepared Sodium Ethoxide (NaOEt) at 0°C. Stir for 4 hours at room temperature.
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Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the UV-active 2-methylquinoxaline spot confirms the formation of ethyl 2-oxo-3-(quinoxalin-2-yl)propanoate.
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Acidic Hydrolysis:
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Concentrate the mixture in vacuo, then resuspend the crude ester in 6M HCl. Reflux for 2 hours.
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Causality: The 6M HCl cleaves the ethyl ester while keeping the α -keto acid protonated, preventing base-catalyzed decarboxylation.
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Isolation & Validation:
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Cool the mixture to precipitate the product. Filter and recrystallize from hot ethanol.
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Validation Checkpoint 2 (NMR): Perform ¹H-NMR (DMSO-d6). The absolute disappearance of the starting material's methyl singlet (~2.7 ppm) and the appearance of a vinylic proton (~6.8 ppm, indicating the enol tautomer) validates the structural integrity of the final product.
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Mechanistic Biology: Targeting Metalloenzymes
α -Keto acids are widely recognized for their ability to inhibit zinc-dependent metalloenzymes, such as Glutamate Carboxypeptidase II (GCPII) and Histone Deacetylases (HDACs)[1][5]. The mechanism is driven by the spatial geometry of the molecule.
When 2-oxo-3-(quinoxalin-2-yl)propanoic acid enters a metalloenzyme active site, the α -keto acid moiety acts as a bidentate ligand, displacing the catalytic water molecule and directly coordinating the Zn²⁺ ion. Simultaneously, the bulky, planar quinoxaline core is projected into the adjacent hydrophobic pocket, where it engages in π−π stacking with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine).
Figure 1: Bidentate chelation and pi-pi stacking mechanism of the compound in a metalloenzyme.
Experimental Workflow: In Vitro Metalloenzyme Inhibition Assay
To evaluate the inhibitory kinetics (IC₅₀) of this compound against a target metalloenzyme, a robust, high-throughput screening (HTS) workflow must be employed.
Assay Protocol & Causality
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Buffer Preparation:
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Prepare a reaction buffer of 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% Tween-20.
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Causality: HEPES is chosen over Phosphate-Buffered Saline (PBS) because phosphate ions can precipitate divalent metals. EDTA must be strictly excluded, as it will strip the catalytic Zn²⁺ from the enzyme, leading to false-positive inhibition.
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Compound Dilution:
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Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
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Causality: Maintaining a final DMSO concentration of ≤ 1% in the assay prevents solvent-induced enzyme denaturation.
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Incubation & Reaction:
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Incubate the enzyme with the compound dilutions for 30 minutes at 37°C to allow for steady-state binding. Initiate the reaction by adding the fluorogenic substrate.
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Self-Validating Controls:
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Positive Control: A known potent inhibitor (e.g., SAHA for HDACs) to prove the assay can detect inhibition.
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Negative Control: 1% DMSO vehicle to establish baseline maximum enzyme velocity ( Vmax ).
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Validation Checkpoint (Z'-Factor): Calculate the Z'-factor between the positive and negative controls. A Z'-factor > 0.5 validates the assay as statistically robust and suitable for IC₅₀ determination.
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Figure 2: High-throughput screening workflow for evaluating metalloenzyme inhibition kinetics.
Conclusion
2-Oxo-3-(quinoxalin-2-yl)propanoic acid represents a highly strategic scaffold in medicinal chemistry. By combining the rigid, target-anchoring properties of the quinoxaline heterocycle with the potent metal-chelating capability of the α -keto acid, it serves as a prime candidate for the development of novel metalloenzyme inhibitors. Adherence to the self-validating synthetic and analytical protocols outlined in this guide ensures high reproducibility and data integrity in preclinical drug discovery pipelines.
References
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Sigma-Aldrich / MilliporeSigma. 2-oxo-3-(quinoxalin-2-yl)propanoic acid (CAS 855873-84-6) Product Catalog.
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Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer.
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Rais, R., et al. (2022). D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. Pharmaceutics (PMC9920556).
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- 2. CAS:855873-84-6, 2-Oxo-3-(quinoxalin-2-yl)propanoic acid-毕得医药 [bidepharm.com]
- 3. Oxo quinoxaline | Sigma-Aldrich [sigmaaldrich.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Crystal structure of histone deacetylase 6 complexed with (R)-lipoic acid, an essential cofactor in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
